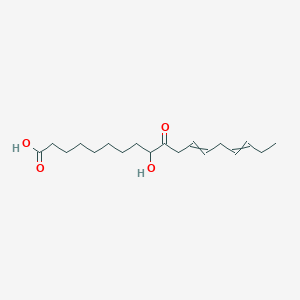

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid

Übersicht

Beschreibung

9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is a type of octadecadienoic acid . It belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .

Molecular Structure Analysis

The molecular formula of 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is C18H30O4 . It has an average mass of 310.434 and a mono-isotopic mass of 310.21441 . The structure contains a total of 51 bonds; 21 non-H bonds, 4 multiple bonds, 14 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Wissenschaftliche Forschungsanwendungen

Chemistry and Structural Analysis

- Cycloaddition Reactions : 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid is involved in unique cycloaddition reactions with epinephrine, forming compounds that significantly induce flowering in Lemna paucicostata. A study by Kai et al. (2013) isolated and identified a new reaction product from this process, which suggests an intermediate in the formation of these cycloadducts (Kai et al., 2013).

Biological Activity and Molecular Interactions

- Role in Flowering Induction : 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid, when undergoing cycloaddition with norepinephrine, produces compounds known as FN analogs. These analogs have been studied for their ability to induce flowering in specific plants. Kai et al. (2008) explored the structure and biological activity of these novel FN analogs, finding most to be effective flowering inducers (Kai et al., 2008).

Lipid Oxidation and Peroxidation Studies

- Study of Alkoxyl Radicals in Lipid Peroxidation : This compound has been a subject in the study of polyunsaturated fatty acid alkoxyl radicals and their role in lipid peroxidation. Wilcox and Marnett (1993) analyzed the transformation of similar compounds, providing insights into the mechanisms of lipid peroxidation (Wilcox & Marnett, 1993).

Biochemical and Metabolic Pathways

- Hydroperoxide Reduction Mechanisms : The compound has been studied in the context of hydroperoxide reduction by enzymes like manganese-reconstituted prostaglandin endoperoxide synthase. Research by Landino and Marnett (1996) investigated the hydroperoxide reduction pathways involving one-electron and two-electron reductions, revealing complex biochemical interactions (Landino & Marnett, 1996).

Applications in Food Chemistry and Nutritional Studies

- Degradation in Food Chemistry : 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid has been examined in the context of lipid oxidation products and their interactions with amino acids in food chemistry. Zamora et al. (2008) conducted studies to understand how lipid oxidation products can degrade amino acids, implicating this compound in food degradation processes (Zamora et al., 2008).

Eigenschaften

IUPAC Name |

9-hydroxy-10-oxooctadeca-12,15-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h3-4,7,10,17,20H,2,5-6,8-9,11-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAYHLDXCVDTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(=O)C(CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718040 | |

| Record name | 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51146-89-5 | |

| Record name | 9-Hydroxy-10-oxooctadeca-12,15-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

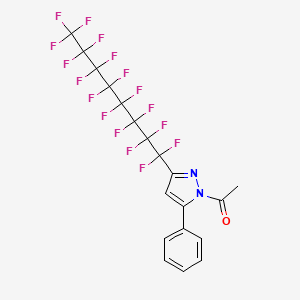

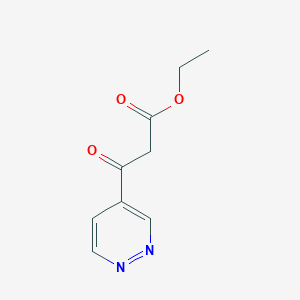

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B3142683.png)